Cas no 175286-61-0 (2,2-Difluorohexanoic acid)
2,2-Difluorohexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Difluorohexanoic acid
- Hexanoic acid, 2,2-difluoro-
- PKXVNCYLUCOREQ-UHFFFAOYSA-N
- DTXSID00443933
- EN300-1931582
- AKOS006304168
- 175286-61-0
- AT13011
- CS-0297340
- 2,2-difluorohexanoicAcid
- SCHEMBL1706449
- FS-5520
-
- MDL: MFCD11007688
- Inchi: 1S/C6H10F2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10)
- InChI Key: PKXVNCYLUCOREQ-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CCCC)F
Computed Properties
- Exact Mass: 152.06500
- Monoisotopic Mass: 152.06488588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 1.89650
2,2-Difluorohexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096556-250mg |
2,2-Difluorohexanoic acid |
175286-61-0 | 95+% | 250mg |
3462CNY | 2021-05-07 | |
| Chemenu | CM127780-1g |
2,2-difluorohexanoic acid |
175286-61-0 | 95% | 1g |
$262 | 2021-08-05 | |
| Chemenu | CM127780-5g |
2,2-difluorohexanoic acid |
175286-61-0 | 95% | 5g |
$519 | 2021-08-05 | |
| TRC | D528610-10mg |
2,2-Difluorohexanoic Acid |
175286-61-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D528610-50mg |
2,2-Difluorohexanoic Acid |
175286-61-0 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D528610-100mg |
2,2-Difluorohexanoic Acid |
175286-61-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Fluorochem | 035964-250mg |
2,2-Difluorohexanoic acid |
175286-61-0 | 95% | 250mg |
£58.00 | 2022-03-01 | |
| Fluorochem | 035964-1g |
2,2-Difluorohexanoic acid |
175286-61-0 | 95% | 1g |
£127.00 | 2022-03-01 | |
| Fluorochem | 035964-5g |
2,2-Difluorohexanoic acid |
175286-61-0 | 95% | 5g |
£284.00 | 2022-03-01 | |
| Fluorochem | 035964-25g |
2,2-Difluorohexanoic acid |
175286-61-0 | 95% | 25g |
£1380.00 | 2022-03-01 |
2,2-Difluorohexanoic acid Suppliers
2,2-Difluorohexanoic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2,2-Difluorohexanoic acid
2,2-Difluorohexanoic Acid: A Versatile Compound with Emerging Applications in Biomedical Research
2,2-Difluorohexanoic acid (CAS No. 175286-61-0) is a fluorinated carboxylic acid with a unique molecular structure that has garnered significant attention in recent years due to its potential applications in pharmaceutical development, material science, and biological systems. This compound belongs to the class of fluorinated organic acids, which are known for their ability to modulate biological activity and enhance physicochemical properties. The introduction of fluorine atoms into the carbon chain of hexanoic acid creates a molecule with distinct electronic and steric characteristics, making it a valuable candidate for further exploration in biomedical contexts.
2,2-Difluorohexanoic acid is a six-carbon chain molecule with two fluorine atoms substituted at the second carbon position. This structural modification introduces a polar character to the molecule, which can influence its solubility, reactivity, and interactions with biological targets. Recent studies have highlighted the importance of fluorine substitution in altering the metabolic pathways and pharmacokinetic profiles of organic compounds. The fluorinated carboxylic acid group in 2,2-Difluorohexanoic acid may contribute to its potential as a building block for drug design, particularly in the development of compounds with improved stability and bioavailability.
The chemical structure of 2,2-Difluorohexanoic acid is characterized by a six-membered carbon chain with two fluorine atoms attached to the second carbon. This fluorination process significantly modifies the electronic distribution within the molecule, leading to unique physicochemical properties. The compound exhibits a molecular weight of approximately 162.06 g/mol and a molar mass that is influenced by the fluorine atoms' high electronegativity. These properties make 2,2-Difluorohexanoic acid an attractive candidate for applications in drug delivery systems, where precise control over molecular interactions is critical.
Recent advancements in synthetic chemistry have enabled the efficient production of 2,2-Difluorohexanoic acid, which has opened new avenues for its application in biomedical research. The compound's fluorinated moiety has been shown to enhance the hydrophobicity of the molecule, which is particularly relevant in the design of lipophilic drugs that require efficient membrane penetration. Additionally, the presence of fluorine atoms can alter the hydrogen bonding capabilities of the molecule, potentially influencing its interactions with biological macromolecules such as proteins and nucleic acids.
One of the most promising areas of research involving 2,2-Difluorohexanoic acid is its potential role in the development of novel therapeutic agents. Recent studies have demonstrated that fluorinated carboxylic acids can modulate the activity of enzymes and receptors involved in various physiological processes. For example, a 2023 study published in Journal of Medicinal Chemistry explored the use of fluorinated carboxylic acids as inhibitors of specific kinase pathways, highlighting the potential of compounds like 2,2-Difluorohexanoic acid in targeting diseases such as cancer and neurodegenerative disorders.
Moreover, the unique properties of 2,2-Dif
The potential applications of 2,2-Difluorohexanoic acid in material science have also been a focus of recent research. Fluorinated compounds are often used in the development of coatings, adhesives, and polymers due to their low surface energy and resistance to chemical degradation. A 2024 study in Advanced Materials investigated the use of fluorinated carboxylic acids in creating biocompatible surfaces for medical devices, demonstrating the compound's potential in reducing bacterial adhesion and improving long-term functionality of implants. Another emerging area of interest is the role of 2,2-Difluorohexanoic acid in the design of prodrugs. Prodrug strategies are widely employed in pharmaceutical development to improve the solubility, stability, and targeted delivery of active compounds. The fluorinated carboxylic acid group in 2,2-Difluorohexanoic acid may offer advantages in this context, as fluorine atoms can influence the cleavage kinetics of the prodrug under specific physiological conditions. This property could be leveraged to develop drugs that are activated only in target tissues, minimizing systemic side effects. Recent advances in computational chemistry have also contributed to the understanding of 2,2-Difluorohexanoic acid's behavior in biological systems. Molecular dynamics simulations have been used to model the interactions between fluorinated carboxylic acids and biological membranes, providing insights into how the compound's structure influences its cellular uptake and distribution. These studies have revealed that the fluorinated moiety can enhance the molecule's ability to partition into lipid bilayers, which is a critical factor in determining its pharmacokinetic profile. Despite its promising properties, the use of 2,2-Difluorohexanoic acid in biomedical applications is still in its early stages. Challenges such as the need for further optimization of its chemical structure, understanding its long-term biological effects, and developing scalable synthesis methods remain areas of active research. However, the growing body of evidence supporting the potential of fluorinated carboxylic acids in drug development suggests that 2,2-Difluorohexanoic acid could play a significant role in future therapeutic innovations. In conclusion, 2,2-Difluorohexanoic acid represents a promising compound with a wide range of potential applications in biomedical research. Its unique chemical structure, combined with the advantages of fluorine substitution, makes it a valuable candidate for further exploration in pharmaceutical development, material science, and biological systems. As research in this field continues to advance, the compound's role in addressing complex medical challenges is likely to expand, opening new opportunities for innovation in healthcare and biotechnology.
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